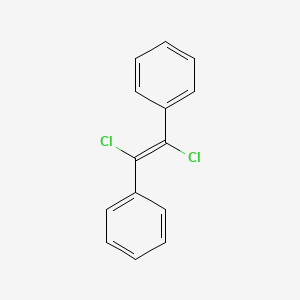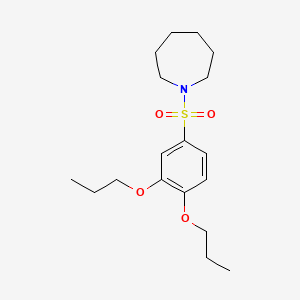
(1,2-dichloro-2-phenylethenyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,1’-(1,2-dichloro-1,2-ethenediyl)bis-, (E)- is an organic compound with the molecular formula C14H8Cl4 This compound is characterized by the presence of two benzene rings connected by a 1,2-dichloro-1,2-ethenediyl group in the E-configuration
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(1,2-dichloro-1,2-ethenediyl)bis-, (E)- typically involves the reaction of benzene derivatives with dichloroethylene under specific conditions. One common method is the reaction of 1,2-dichloroethylene with benzene in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
Benzene, 1,1’-(1,2-dichloro-1,2-ethenediyl)bis-, (E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dichloroethenediyl group to a more saturated form.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives.
科学的研究の応用
Benzene, 1,1’-(1,2-dichloro-1,2-ethenediyl)bis-, (E)- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Benzene, 1,1’-(1,2-dichloro-1,2-ethenediyl)bis-, (E)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, whether in a biological system or an industrial process.
類似化合物との比較
Similar Compounds
Benzene, 1,1’-(1,2-dimethyl-1,2-ethenediyl)bis-, (E)-: Similar structure but with methyl groups instead of chlorine atoms.
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-: Contains a 1,2-ethanediyl group instead of a dichloroethenediyl group.
Benzene, 1,1’-(2,2-dichloroethylidene)bis[4-ethyl-: Similar dichloroethylidene linkage but with ethyl groups on the benzene rings.
Uniqueness
Benzene, 1,1’-(1,2-dichloro-1,2-ethenediyl)bis-, (E)- is unique due to the presence of the dichloroethenediyl group in the E-configuration, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
13700-82-8 |
|---|---|
分子式 |
C8H12Cl2Pd |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




